molecular formula C7H7N3S B11918112 4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 49834-66-4

4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11918112
CAS No.: 49834-66-4
M. Wt: 165.22 g/mol
InChI Key: XHTKCYURWROBCR-UHFFFAOYSA-N
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Description

4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a methylthio substituent at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the methylthio group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyridine with a suitable thioether precursor can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-(Methylthio)-1H-pyrazolo[3,4-b]pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylthio group at the 4-position can enhance its interaction with certain molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

49834-66-4

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H7N3S/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10)

InChI Key

XHTKCYURWROBCR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=NNC2=NC=C1

Origin of Product

United States

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